molecular formula C10H10ClFN2O2 B1409494 N'-(3-chloropropanoyl)-4-fluorobenzohydrazide CAS No. 1823188-48-2

N'-(3-chloropropanoyl)-4-fluorobenzohydrazide

Cat. No.: B1409494
CAS No.: 1823188-48-2
M. Wt: 244.65 g/mol
InChI Key: YOMUKKSMFUOSIJ-UHFFFAOYSA-N
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Description

N’-(3-chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 3-chloropropanoyl group attached to a 4-fluorobenzohydrazide moiety, making it a versatile intermediate in organic synthesis and a potential candidate for various industrial and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide typically involves the reaction of 3-chloropropionyl chloride with 4-fluorobenzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide can be achieved through continuous flow synthesis, which offers advantages such as improved safety, scalability, and efficiency. This method involves the use of automated reactors that allow precise control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloropropanoyl)-4-fluorobenzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide include:

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon for hydrogenation reactions

Major Products Formed

The major products formed from the reactions of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide include hydrazones, substituted amides, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its mechanism of action include nucleophilic substitution and condensation reactions, which result in the formation of stable adducts with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloropropanoyl)-4-chlorobenzohydrazide
  • N’-(3-chloropropanoyl)-4-methylbenzohydrazide
  • N’-(3-chloropropanoyl)-4-nitrobenzohydrazide

Uniqueness

N’-(3-chloropropanoyl)-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

N'-(3-chloropropanoyl)-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-6-5-9(15)13-14-10(16)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMUKKSMFUOSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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